LogP Reduction of 0.64 Units vs. 4-Benzylpiperidine Improves CNS Drug-Likeness and Aqueous Handling
4-(Phenoxymethyl)piperidine exhibits a predicted logP of 1.92 , which is 0.64 log units lower than the logP of 2.56 reported for its closest structural analog 4-benzylpiperidine (CAS 31252-42-3) . This difference arises from the replacement of the benzylic methylene (–CH₂–) with an ether oxygen (–O–) in the side chain. A logP below 2 places 4-(phenoxymethyl)piperidine within the optimal lipophilicity window for CNS drug candidates (logP 1–3), whereas 4-benzylpiperidine at logP 2.56 approaches the upper boundary associated with increased non-specific tissue binding and reduced aqueous solubility.
| Evidence Dimension | Octanol-water partition coefficient (logP, predicted) |
|---|---|
| Target Compound Data | logP = 1.92 (4-(Phenoxymethyl)piperidine free base) |
| Comparator Or Baseline | logP = 2.56 (4-Benzylpiperidine free base, CAS 31252-42-3) |
| Quantified Difference | ΔlogP = –0.64 (target compound is 0.64 log units less lipophilic) |
| Conditions | Predicted logP values from standardized computational models; target compound data sourced from Fluorochem product datasheet; comparator data from ChemicalBook |
Why This Matters
The lower logP of 4-(phenoxymethyl)piperidine directly translates to improved aqueous solubility and a reduced risk of non-specific protein binding, making it the preferred starting scaffold for CNS-targeted lead optimization where excessive lipophilicity is a common cause of attrition.
